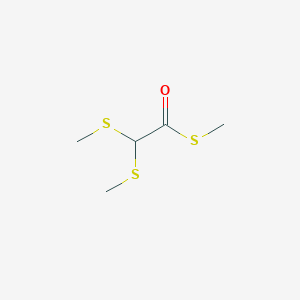
S-Methyl bis(methylsulfanyl)ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl bis(methylsulfanyl)ethanethioate: is a chemical compound with the molecular formula C5H12S3. It is known for its unique structure, which includes multiple sulfur atoms, making it a compound of interest in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl bis(methylsulfanyl)ethanethioate typically involves the reaction of methylthiol with ethanethioate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a base such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as distillation and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
S-Methyl bis(methylsulfanyl)ethanethioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
S-Methyl bis(methylsulfanyl)ethanethioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of S-Methyl bis(methylsulfanyl)ethanethioate involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function. The pathways involved often include the modification of proteins or enzymes, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
- Bis(methylsulfanyl)methane
- 4-Methyl-2,6-bis(2-methyl-2-propanyl)phenol
- Methanesulfonates
Uniqueness
S-Methyl bis(methylsulfanyl)ethanethioate is unique due to its specific arrangement of sulfur atoms, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Properties
CAS No. |
101010-60-0 |
|---|---|
Molecular Formula |
C5H10OS3 |
Molecular Weight |
182.3 g/mol |
IUPAC Name |
S-methyl 2,2-bis(methylsulfanyl)ethanethioate |
InChI |
InChI=1S/C5H10OS3/c1-7-4(6)5(8-2)9-3/h5H,1-3H3 |
InChI Key |
LUDXMWZQWDRUQB-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C(=O)SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















